[(1-butyl-1H-pyrazol-4-yl)methyl](methyl)amine
Overview
Description
Pyrazoles are a class of organic compounds characterized by a five-membered ring structure with three carbon atoms and two adjacent nitrogen atoms . They are valuable building blocks in drug discovery and modern organic synthesis because they are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . An example of a synthesis method is a one-pot two-step synthesis of a pyrazole derivative by a solvent-free condensation/reduction reaction sequence .Molecular Structure Analysis
The pyrazole group is a five-membered heterocycle containing two nitrogen atoms in adjacent positions . The structure of synthesized pyrazole derivatives can be characterized by techniques such as FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionates . Also, they can participate in reductive amination, a common approach in the pharmaceutical industry for C–N bond construction .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely. For instance, pyrazole itself is a weak base, with a pKb of 11.5 . The properties of specific pyrazole derivatives would need to be determined experimentally.Scientific Research Applications
Antibacterial and Antimicrobial Applications
Pyrazole derivatives, including (1-butyl-1H-pyrazol-4-yl)methylamine, have been studied for their antibacterial and antimicrobial properties. These compounds can be synthesized to target a range of bacterial strains, potentially offering new avenues for the treatment of infectious diseases. Their mode of action often involves interfering with bacterial cell wall synthesis or protein function, which can lead to the death of the pathogen .
Anticancer Research
The anticancer potential of pyrazole derivatives is a significant area of research. These compounds can be designed to inhibit cancer cell growth and proliferation. Studies have shown that certain pyrazole derivatives can act as selective inhibitors for various cancer-related enzymes or receptors, making them promising candidates for the development of new chemotherapy agents .
Anti-inflammatory and Analgesic Effects
Pyrazole compounds have been identified to possess anti-inflammatory and analgesic effects. This makes them valuable in the research for new drugs that can treat conditions like arthritis or other inflammatory diseases. The mechanism often involves the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process .
Antitumor and Antineoplastic Activities
Research into the antitumor properties of pyrazole derivatives, including (1-butyl-1H-pyrazol-4-yl)methylamine, has revealed their potential in inhibiting tumor growth. These compounds can be tailored to disrupt the cell cycle of tumor cells, induce apoptosis, and prevent metastasis, contributing to the field of antineoplastic therapy .
Agrochemical Research
In the agrochemical industry, pyrazole derivatives are explored for their herbicidal and insecticidal properties. They can be synthesized to affect specific pests or weeds, providing a targeted approach to crop protection. This application is crucial for enhancing agricultural productivity and managing pest resistance .
Coordination Chemistry and Organometallic Chemistry
Pyrazole derivatives serve as ligands in coordination chemistry, forming complexes with various metals. These complexes have diverse applications, including catalysis, material science, and the synthesis of novel organometallic compounds. The research in this field contributes to the development of new materials and industrial processes .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets . For instance, imidazole-containing compounds, which share a similar structure with pyrazoles, have been reported to exhibit a broad range of chemical and biological properties .
Mode of Action
It’s worth noting that similar compounds have been used in the suzuki–miyaura coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that (1-butyl-1H-pyrazol-4-yl)methylamine might interact with its targets through similar mechanisms.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways . For instance, 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Pharmacokinetics
Similar compounds have been synthesized and characterized, suggesting that (1-butyl-1h-pyrazol-4-yl)methylamine might have similar properties .
Result of Action
Similar compounds have been found to exhibit various physiological and pharmacological activities .
Action Environment
Similar compounds have been synthesized under various conditions, suggesting that the action of (1-butyl-1h-pyrazol-4-yl)methylamine might be influenced by similar environmental factors .
Safety and Hazards
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research may focus on developing new synthetic methods for their preparation, discovering new biological activities of pyrazole derivatives, and designing pyrazole-based drugs with improved efficacy and safety profiles .
properties
IUPAC Name |
1-(1-butylpyrazol-4-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-3-4-5-12-8-9(6-10-2)7-11-12/h7-8,10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHVXJBBTWPCLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-butyl-1H-pyrazol-4-yl)methyl](methyl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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